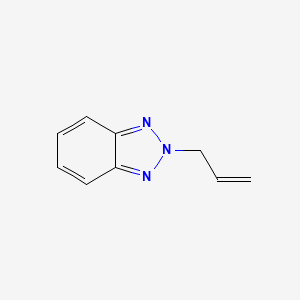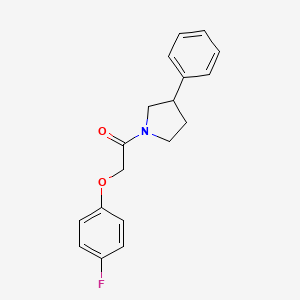![molecular formula C15H23N B2409947 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine CAS No. 757173-05-0](/img/structure/B2409947.png)
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{[4-(Propan-2-yl)phenyl]methyl}piperidine” is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also an orally available, potent and selective histamine H1 receptor antagonist that exhibits long drug-target residence time at H1 receptor .
Synthesis Analysis
The synthesis of this compound involves a multi-step pathway . The compound was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .Molecular Structure Analysis
The molecular structure of “4-{[4-(Propan-2-yl)phenyl]methyl}piperidine” is complex and involves a benzene ring bound to a piperidine ring . It also contains a propan-2-yl group attached to the benzene ring .Applications De Recherche Scientifique
Antiviral Activity
Imidazole-containing compounds, including piperidines, have been investigated for their antiviral potential. Researchers have synthesized derivatives of 1,3-diazole (imidazole) and evaluated their activity against various viruses. While specific studies on 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine are limited, it’s worth exploring its antiviral effects. Further research could reveal its efficacy against specific viral strains .
Antioxidant Properties
Imidazole derivatives often exhibit antioxidant activity. Researchers have employed various assays (such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays) to evaluate the antioxidant potential of similar compounds. Investigating the antioxidant capacity of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine could provide valuable insights .
Antibacterial and Antimycobacterial Effects
Imidazole-containing compounds have demonstrated antibacterial and antimycobacterial properties. While specific studies on this particular piperidine are scarce, exploring its effects against bacterial strains (including Mycobacterium) could be worthwhile .
Anti-Inflammatory Activity
Imidazole derivatives have been investigated for their anti-inflammatory effects. Considering the role of inflammation in various diseases, understanding whether 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine modulates inflammatory pathways could be significant .
Antitumor Potential
Certain imidazole-based compounds exhibit antitumor activity. While more research is needed, exploring the effects of 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine on cancer cell lines could provide valuable data .
Antidiabetic Properties
Given the global prevalence of diabetes, compounds with potential antidiabetic effects are of interest. Investigating whether 4-{[4-(Propan-2-yl)phenyl]methyl}piperidine affects glucose metabolism or insulin signaling pathways could be enlightening .
Propriétés
IUPAC Name |
4-[(4-propan-2-ylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNAEHFTVFNQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Propan-2-yl)phenyl]methyl}piperidine | |
CAS RN |
757173-05-0 |
Source


|
| Record name | 4-{[4-(propan-2-yl)phenyl]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)
![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![1-[2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide](/img/structure/B2409878.png)
![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)
![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2409882.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4,6-trimethylpyrimidin-2-amine](/img/structure/B2409883.png)
